Benzoyl chloride-d5

Description

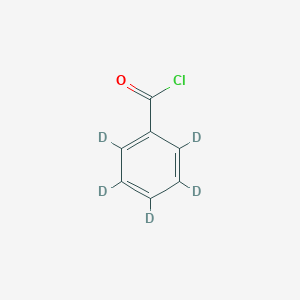

Benzoyl chloride-d5 (C₆D₅COCl; CAS 43019-90-5) is a deuterated derivative of benzoyl chloride, where five hydrogen atoms in the benzene ring are replaced with deuterium (D), a stable isotope of hydrogen. This substitution increases its molecular weight to 145.60 g/mol compared to 140.57 g/mol for non-deuterated benzoyl chloride . The compound is primarily used as a labeled reagent in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to eliminate interference from proton signals, enabling precise tracking of molecular behavior in chemical and pharmacological studies .

Propriétés

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASDCCFISLVPSO-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369261 | |

| Record name | Benzoyl chloride-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43019-90-5 | |

| Record name | Benzoyl chloride-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl chloride-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzoyl chloride-d5 can be synthesized by reacting benzoic acid-d5 with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The general reaction is as follows: [ \text{C6D5COOH} + \text{SOCl2} \rightarrow \text{C6D5COCl} + \text{SO2} + \text{HCl} ] [ \text{C6D5COOH} + \text{PCl5} \rightarrow \text{C6D5COCl} + \text{POCl3} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, this compound is typically produced by the chlorination of benzaldehyde-d5 or benzoic acid-d5 using thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Benzoyl chloride-d5 undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form benzoic acid-d5 and hydrochloric acid. [ \text{C6D5COCl} + \text{H2O} \rightarrow \text{C6D5COOH} + \text{HCl} ]

Esterification: Reacts with alcohols to form esters. [ \text{C6D5COCl} + \text{ROH} \rightarrow \text{C6D5COOR} + \text{HCl} ]

Amidation: Reacts with amines to form amides. [ \text{C6D5COCl} + \text{RNH2} \rightarrow \text{C6D5CONHR} + \text{HCl} ]

Common Reagents and Conditions:

Hydrolysis: Water, typically at room temperature.

Esterification: Alcohols, often in the presence of a base such as pyridine.

Amidation: Amines, usually under mild heating conditions.

Major Products:

Hydrolysis: Benzoic acid-d5 and hydrochloric acid.

Esterification: Benzoyl esters-d5.

Amidation: Benzoyl amides-d5.

Applications De Recherche Scientifique

Benzoyl chloride-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a deuterated reagent to study reaction mechanisms and molecular structures.

Pharmaceuticals: Employed in the synthesis of deuterated drugs, which can have improved metabolic stability and reduced side effects.

Agrochemicals: Used in the development of deuterated pesticides and herbicides.

Polymers: Acts as a catalyst in the production of polymers and polyesters.

Mécanisme D'action

The mechanism of action of benzoyl chloride-d5 involves its reactivity as an acyl chloride. It readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of benzoic acid-d5, esters, and amides, respectively. The presence of deuterium atoms can influence the reaction kinetics and pathways, providing valuable insights into reaction mechanisms .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Benzoyl Chloride (C₇H₅ClO)

- Structural Similarity : Identical core structure but lacks deuterium substitution.

- Reactivity : Undergoes nucleophilic acyl substitution (e.g., hydrolysis to benzoic acid) and Friedel-Crafts acylation. Reacts violently with water, alcohols, and amines .

- Kinetic Differences: Methanolysis studies show benzoyl chloride exhibits a small rate difference compared to substituted derivatives like p-methoxybenzoyl chloride, attributed to enthalpy-entropy compensation from varying SN1 character .

- Applications : Widely used in synthesizing pharmaceuticals, dyes, and herbicides .

Substituted Benzoyl Chlorides

p-Methoxybenzoyl Chloride (C₈H₇ClO₂)

- Electronic Effects : The methoxy group (-OCH₃) donates electron density via resonance, reducing electrophilicity at the carbonyl carbon compared to benzoyl chloride. This results in slower hydrolysis rates under similar conditions .

- Applications : Intermediate in agrochemicals and polymers.

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₈Cl₃FO₂)

- Steric and Electronic Effects : Bulky substituents increase steric hindrance, while electronegative groups (Cl, F) enhance electrophilicity. These modifications make it suitable for synthesizing specialized herbicides and pharmaceuticals .

2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (C₈H₃Cl₂F₃O₂)

Cyclohexanecarbonyl Chloride (C₇H₁₁ClO)

- Structural Difference : Cyclohexane ring instead of benzene.

- Reactivity: Reduced aromatic stabilization makes it less reactive in electrophilic substitutions but more soluble in non-polar solvents. Used in organic synthesis where aliphatic chains are preferred .

Comparative Data Table

Activité Biologique

Benzoyl chloride-d5 is a deuterated derivative of benzoyl chloride, a compound widely used in organic synthesis and as a reagent in various chemical reactions. This article explores the biological activity of this compound, focusing on its pharmacological implications, toxicity profiles, and applications in research.

This compound has the following chemical characteristics:

- Molecular Formula : C7D5ClO

- Molecular Weight : Approximately 162.6 g/mol

- Boiling Point : 198 °C

- Melting Point : −1 °C

- Density : 1.211 g/mL at 25 °C

These properties highlight its potential reactivity, particularly due to the presence of the benzoyl group, which can participate in acylation reactions.

This compound primarily acts through acylation reactions with nucleophilic groups in biological systems. This reaction mechanism can modify various biomolecules, influencing their function and stability. The incorporation of deuterium can alter the metabolic pathways of the compound, potentially enhancing its stability and modifying its pharmacokinetics compared to non-deuterated forms.

Pharmacological Applications

Benzoyl chloride derivatives have been utilized in various pharmacological contexts, particularly in drug development and metabolomics. One notable application is in the derivatization of small molecules for analysis using liquid chromatography-mass spectrometry (LC-MS). This compound is employed to enhance the detection sensitivity of polar analytes by increasing their hydrophobicity, thus improving their chromatographic behavior .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its application in biological research. Benzoyl chloride itself is known to be corrosive and can cause severe irritation upon contact with skin or mucous membranes. In animal studies, exposure to benzoyl chloride has resulted in marked irritation of the eyes, skin, and respiratory system .

A summary of toxicity findings includes:

| Exposure Route | Effects Observed |

|---|---|

| Dermal | Erythema, swelling, necrosis |

| Inhalation | Respiratory irritation, inflammation |

| Oral | Local effects; no serious systemic toxicity noted |

Repeated exposure has been associated with potential carcinogenic effects; however, benzoyl chloride alone is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) but may pose risks when combined with other chemicals .

Case Studies

- Metabolomic Analysis : A study utilizing this compound for derivatization demonstrated its effectiveness in analyzing neurochemicals across various biological samples including rat microdialysate and human serum. The method achieved limits of detection below 10 nM for many compounds analyzed .

- Toxicology Studies : In repeated dose studies on mice exposed to benzoyl chloride, significant skin irritation and respiratory issues were noted. Tumorigenic activity was observed at higher exposure levels, indicating a need for caution when handling this compound in laboratory settings .

Q & A

Q. What are the critical safety protocols for handling benzoyl chloride-d5 in laboratory settings?

this compound requires stringent safety measures due to its corrosive nature and potential carcinogenicity. Use polyvinyl alcohol (PVA) or Viton gloves (>8-hour breakthrough resistance) and DuPont Tychem® suits for skin protection . Respiratory protection (supplied air respirators) is mandatory at concentrations >0.5 ppm. Work should be conducted in fume hoods with secondary containment to prevent spills. Chronic exposure risks, including pulmonary edema and carcinogenicity (linked to α-chlorinated toluenes), necessitate regular health monitoring .

Q. How can researchers verify the isotopic purity of this compound?

Isotopic purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS). For NMR, the absence of proton signals in the aromatic region (δ 7.5–8.5 ppm) confirms deuteration at the benzene ring. HRMS should show a molecular ion peak at m/z 145.59 (C₆D₅COCl) with <1% non-deuterated contamination .

Q. What are the primary applications of this compound in analytical chemistry?

It is widely used as an internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) for quantifying polar metabolites (e.g., biogenic amines, neurotransmitters). Its deuterated structure minimizes matrix effects and improves quantification accuracy through isotopic dilution .

Advanced Research Questions

Q. How does deuteration affect the reactivity of this compound in Friedel-Crafts acylation compared to the non-deuterated form?

Kinetic isotope effects (KIEs) may alter reaction rates. Deuterium’s higher mass reduces vibrational frequencies, potentially slowing electrophilic substitution. Researchers should compare reaction yields and rates under identical conditions (e.g., AlCl₃ catalyst, benzene solvent) and monitor intermediates via in-situ IR or Raman spectroscopy .

Q. What methodological strategies mitigate data discrepancies in carcinogenicity studies involving this compound?

Contradictory carcinogenicity data (e.g., limited evidence in animals vs. Group 2A classification for combined exposures) require rigorous study design. Use controlled exposure models (e.g., in vitro cell lines with CYP450 isoforms) to isolate metabolic pathways. Cross-reference with toxicogenomic databases (e.g., EPA’s CompTox) to identify confounding factors like coexposure to α-chlorinated toluenes .

Q. How can this compound improve derivatization efficiency in metabolomics workflows?

Derivatization with this compound enhances ionization efficiency of polar metabolites (e.g., amino acids) in LC–MS/MS. Optimize reaction pH (8–9) and temperature (25–40°C) to maximize benzoylation while minimizing hydrolysis. Validate using deuterated vs. non-deuterated standards to correct for signal suppression .

Q. What are the best practices for synthesizing this compound with high isotopic enrichment?

Start with deuterated benzene (C₆D₆) and employ a modified Friedel-Crafts acylation using ClCOCl (phosgene) and anhydrous AlCl₃. Purify via fractional distillation under inert gas (N₂/Ar) to remove residual HCl. Confirm deuteration levels using ¹³C NMR to ensure >98% isotopic enrichment at the carbonyl group .

Methodological Notes

- Safety Compliance : Adhere to OSHA 29 CFR 1910.132 for PPE selection and training .

- Data Reproducibility : Document reaction conditions (solvent purity, catalyst activity) to align with Beilstein Journal guidelines for experimental reproducibility .

- Analytical Validation : Include isotopic purity data in supplementary materials per IUPAC protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.